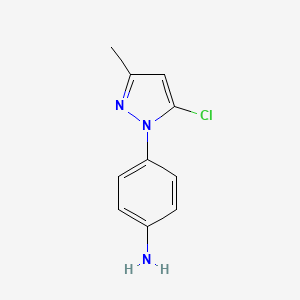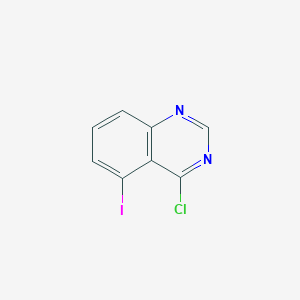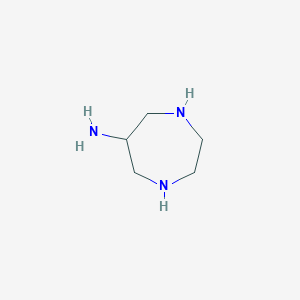
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate
Vue d'ensemble
Description
Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound belongs to the class of esters and is characterized by its unique structure, which includes a cyclobutane ring substituted with a fluorophenoxy group and a methoxy carbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate typically involves the reaction of 4-fluorophenol with 1,4-dibromobutane followed by esterification with methyl chloroformate . The reaction conditions require careful control of temperature and the use of a suitable base, such as triethylamine , to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: . The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions: : Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: : Nucleophilic substitution reactions are typically performed using alkyl halides in the presence of a base.
Major Products Formed: : The major products formed from these reactions include fluorophenol derivatives , cyclobutane derivatives , and ester derivatives .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: fluorinated compounds and their interactions with biological systems.
Medicine: : In the field of medicine, this compound is being investigated for its potential use in drug discovery and pharmaceutical development . Its fluorinated structure may enhance the bioactivity and pharmacokinetic properties of certain drugs.
Industry: : In industry, the compound is used in the synthesis of advanced materials and chemicals . Its unique properties make it suitable for applications in material science and chemical analysis.
Mécanisme D'action
The mechanism by which Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's ability to bind to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound's unique structure suggests potential for diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate include Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate , Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate , and Methyl 1-(4-chlorophenoxy)cyclobutanecarboxylate .
Uniqueness: : this compound is unique due to the presence of the fluorophenoxy group at the 4-position, which imparts distinct chemical and biological properties compared to its analogs. This fluorine atom enhances the compound's reactivity and potential for biological activity, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
methyl 1-(4-fluorophenoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-15-11(14)12(7-2-8-12)16-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRNTIYGBVKJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)






